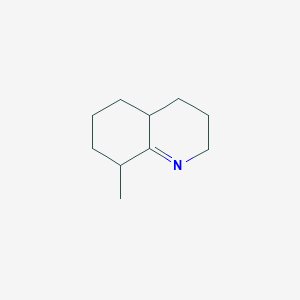
10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- typically involves the reaction of phenothiazine with cyanuric chloride in the presence of a base such as sodium carbonate. The reaction is carried out under controlled temperature conditions, often in an ice bath, to ensure the selective substitution of chlorine atoms on the triazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for temperature and pH control is common in industrial settings to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for various substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are usually conducted in the presence of a base like sodium carbonate or triethylamine.
Major Products:
Oxidation: Oxidized derivatives of phenothiazine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. The phenothiazine core can intercalate with DNA, disrupting replication and transcription processes. The triazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Phenothiazine: The parent compound, known for its use in antipsychotic drugs and as an insecticide.
Chlorpromazine: A derivative of phenothiazine used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.
Comparison: Unlike its parent compound phenothiazine, which is primarily used in pharmaceuticals, this derivative has broader applications in materials science and industrial chemistry .
Propiedades
Número CAS |
52643-26-2 |
|---|---|
Fórmula molecular |
C15H8Cl2N4S |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
10-(4,6-dichloro-1,3,5-triazin-2-yl)phenothiazine |
InChI |
InChI=1S/C15H8Cl2N4S/c16-13-18-14(17)20-15(19-13)21-9-5-1-3-7-11(9)22-12-8-4-2-6-10(12)21/h1-8H |
Clave InChI |
KQIOSLGNDGLOAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=NC(=NC(=N4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedioate](/img/structure/B14633864.png)
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
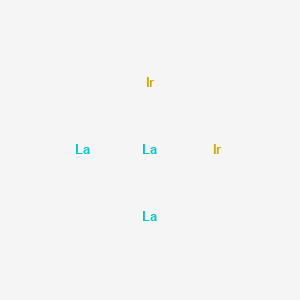
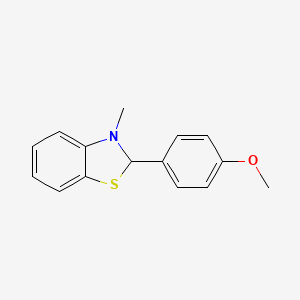
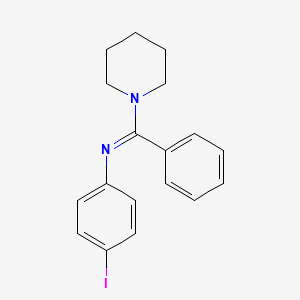
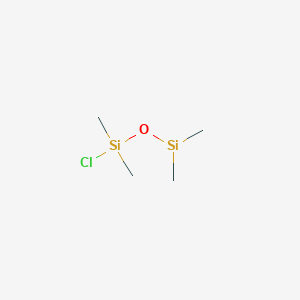
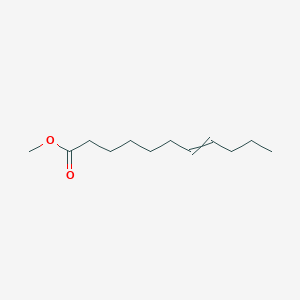
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)
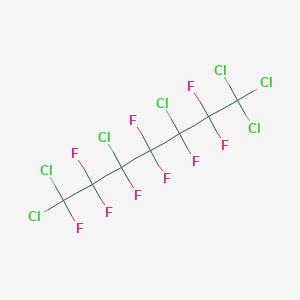
![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
